セロトリオース

説明

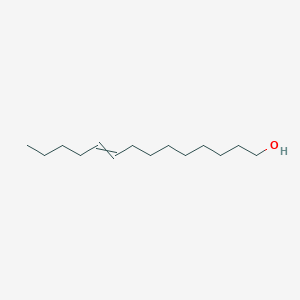

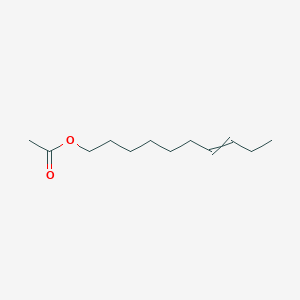

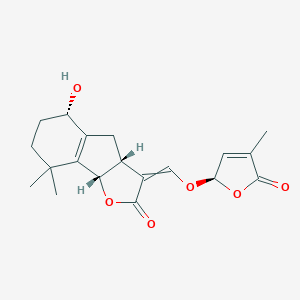

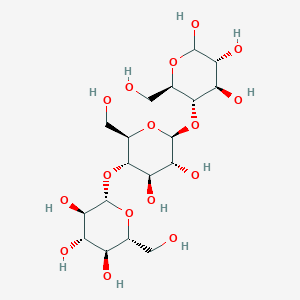

Cellotriose is a trisaccharide composed of three glucose molecules linked by β-1,4-glycosidic bonds. It is a type of cellooligosaccharide, which are short chains of glucose units derived from the hydrolysis of cellulose. Cellotriose is an important intermediate in the enzymatic breakdown of cellulose and has various applications in scientific research and industry.

科学的研究の応用

Cellotriose has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the enzymatic hydrolysis of cellulose and the mechanisms of cellulase action.

Biology: Investigated for its role in plant cell wall degradation and its potential as a prebiotic to promote gut health.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

作用機序

Target of Action

Cellotriose, also known as D-(+)-Cellotriose, is primarily targeted by various bacteria and fungi that produce cellulase enzymes . These enzymes, which include endoglucanases and exoglucanases, act on the chains of cellulose, resulting in the release of glucose and cellobiose .

Mode of Action

The interaction of cellotriose with its targets involves a process known as cellulolysis. In this process, cellulase enzymes bind to cellulose surfaces and generate new chain ends by hydrolyzing β-1,4-D-glycosidic bonds . Exoglucanases, in particular, bind to free chain ends and hydrolyze glycosidic bonds in a processive manner, releasing cellobiose units .

Biochemical Pathways

The action of cellulase enzymes on cellotriose affects several biochemical pathways. The degradation of cellulose releases cellobiose and longer cellodextrins, which are imported and further degraded in the cytosol to fuel the cells . This process involves the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes .

Pharmacokinetics

It is known that the compound is involved in the process of cellulolysis, which involves the breakdown of cellulose into simpler sugars . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cellotriose and their impact on bioavailability would be an interesting area for future research.

Result of Action

The action of cellulase enzymes on cellotriose results in the release of glucose and cellobiose . This process is essential for the efficient digestion of cellulose. The resulting sugars can then be used as a source of energy for various cellular processes .

Action Environment

The action of cellulase enzymes on cellotriose is influenced by several environmental factors. For instance, the presence of other enzymes can affect the rate of cellulolysis. The synergistic action of cellulase components has been explained by a competitive adsorption mechanism where the endoglucanase action is accelerated along with successive desorption of this enzyme . Additionally, the spatial heterogeneity of the cellulose surface and enzyme crowding can lead to a reduction in hydrolysis rates .

生化学分析

Biochemical Properties

Cellotriose interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which reversibly epimerizes the reducing end d-glucose residue of β- (1→4)-linked disaccharides to d-mannose residue . Moreover, it is a substrate for the enzyme 4-O-β-d-mannosyl-d-glucose phosphorylase, which catalyzes the specific phosphorolysis of Manβ1-4Glc to α-d-mannose 1-phosphate .

Cellular Effects

In anaerobic cellulolytic microorganisms, cellulolysis releases cellobiose and longer cellodextrins, including cellotriose, which are imported and further degraded in the cytosol to fuel the cells . This process influences cell function, impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of cellotriose involves its interaction with enzymes like cellobiose 2-epimerase and 4-O-β-d-mannosyl-d-glucose phosphorylase. These enzymes catalyze the conversion of cellotriose into other compounds, influencing gene expression and enzyme activation .

Metabolic Pathways

Cellotriose is involved in the metabolic pathway of cellulose degradation. It interacts with enzymes like cellobiose 2-epimerase and 4-O-β-d-mannosyl-d-glucose phosphorylase, affecting metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of cellotriose is likely within the cytosol, where it is further degraded to fuel cells

準備方法

Synthetic Routes and Reaction Conditions

Cellotriose can be synthesized through the enzymatic hydrolysis of cellulose using cellulases, which are enzymes that break down cellulose into smaller oligosaccharides. The process involves the use of endoglucanases, exoglucanases, and β-glucosidases to cleave the β-1,4-glycosidic bonds in cellulose, resulting in the formation of cellotriose and other cellooligosaccharides .

Industrial Production Methods

In industrial settings, cellotriose is typically produced through the partial hydrolysis of cellulose using cellulases. The process involves the use of microbial cellulases, which are produced by various microorganisms such as fungi and bacteria. The hydrolysis is carried out under controlled conditions of pH and temperature to optimize the yield of cellotriose .

化学反応の分析

Types of Reactions

Cellotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of cellotriose results in the formation of glucose units, while oxidation can lead to the formation of gluconic acid derivatives. Glycosylation reactions involve the addition of glucose units to cellotriose, forming longer oligosaccharides .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cellulases at pH 4.8 and 30°C.

Oxidation: Chemical oxidation using reagents such as hydrogen peroxide or sodium periodate.

Glycosylation: Enzymatic glycosylation using glycosyltransferases at optimal pH and temperature conditions.

Major Products

Hydrolysis: Glucose

Oxidation: Gluconic acid derivatives

Glycosylation: Longer cellooligosaccharides such as cellotetraose and cellopentaose.

類似化合物との比較

Similar Compounds

Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.

Cellotetraose: A tetrasaccharide composed of four glucose molecules linked by β-1,4-glycosidic bonds.

Cellopentaose: A pentasaccharide composed of five glucose molecules linked by β-1,4-glycosidic bonds.

Uniqueness of Cellotriose

Cellotriose is unique among cellooligosaccharides due to its specific structure and properties. It serves as an important intermediate in the enzymatic hydrolysis of cellulose and has distinct applications in various fields of research and industry. Its relatively small size compared to longer cellooligosaccharides makes it easier to study and manipulate in laboratory settings .

特性

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859579 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Galactan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: Cellotriose acts as a damage-associated molecular pattern (DAMP) in plants, triggering responses related to cell wall integrity. [] In Arabidopsis, it interacts with the CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) receptor, leading to immune responses such as reactive oxygen species production, defense gene activation, and biosynthesis of defense hormones. [] Interestingly, cellotriose also plays a crucial role in the symbiotic relationship between the fungus Piriformospora indica and Arabidopsis. [] It activates a poly(A) ribonuclease in the plant, ultimately influencing root development and plant growth. []

ANone: Cellotriose acts as a key elicitor for the pathogenic lifestyle of several Streptomyces species that cause common scab disease in root and tuber crops. [, ] The bacteria recognize cellotriose through the substrate-binding protein CebE. [, , ] This recognition triggers the production of thaxtomin phytotoxins, the primary virulence factors of these bacteria. [, ]

ANone: Cellotriose is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

ANone: While the provided research primarily focuses on biological activity and structural studies, specific spectroscopic data like NMR and FTIR spectra are detailed in some studies investigating the degradation of cellotriose. [, ] For instance, these techniques help analyze the products formed from cellotriose degradation in oxidative and alkaline media, providing insights into the compound's chemical reactivity. [, ]

ANone: The provided research primarily focuses on the biological aspects of cellotriose, and there is limited information regarding its material compatibility.

ANone: Cellotriose is susceptible to degradation in both oxidative and alkaline environments. [, ] Studies utilizing techniques like HPLC, FTIR, and GC-MS have identified various degradation products formed under these conditions, highlighting the influence of environmental factors on cellotriose stability. [, ]

ANone: Cellotriose serves as both a substrate and product for various enzymes involved in cellulose degradation and synthesis. For instance, β-glucosidases can hydrolyze cellotriose to glucose. [, ] Conversely, some β-glucosidases and cellodextrin phosphorylases can utilize cellotriose as a building block for synthesizing longer cello-oligosaccharides. [, ]

ANone: Several enzymes play crucial roles in cellotriose metabolism. β-Glucosidases are essential for hydrolyzing cellotriose into glucose. [, ] Cellodextrin phosphorylase catalyzes the reversible phosphorolysis of cellotriose, generating glucose 1-phosphate and cellobiose. [] Additionally, endo-β-1,4-glucanases cleave cellotriose from longer cello-oligosaccharides during cellulose degradation. [, ]

ANone: Computational techniques like molecular dynamics (MD) simulations have been valuable in studying the interaction of cellotriose with enzymes like licheninase. [] These simulations help understand the binding energy, structural specificity, and stability of the enzyme-substrate complex. [] Additionally, conformational analysis using force field calculations has been used to understand the three-dimensional structure and energy landscape of cellotriose. [, ]

ANone: Yes, modifications to the cellotriose structure, even subtle ones like reduction of the reducing end, can significantly impact its interaction with enzymes like endo-β-1,4-glucanases. [] These changes might alter the enzyme's binding affinity, cleavage site preference, and overall hydrolytic activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。